S1PL-IN-31 is a chemical compound identified as an inhibitor of sphingosine-1-phosphate lyase, an enzyme involved in sphingolipid metabolism. This compound demonstrates potential therapeutic applications due to its dual functionality, acting both as an inhibitor and an antagonist of specific cellular pathways. The compound has garnered attention for its implications in treating various diseases linked to sphingolipid dysregulation, including autoimmune disorders and inflammation-related conditions.
S1PL-IN-31 is classified under sphingosine-1-phosphate lyase inhibitors, with a specific focus on its role in modulating sphingosine-1-phosphate levels within biological systems. The compound is cataloged with the CAS number 1538574-95-6 and is available from various chemical suppliers, indicating its relevance in biochemical research and potential clinical applications .
The synthesis of S1PL-IN-31 involves several methodologies aimed at achieving high purity and efficacy. The compound is synthesized through a multi-step chemical process that includes:
The synthesis process is detailed in various studies, highlighting the use of advanced chromatographic methods to ensure the high yield of S1PL-IN-31 .
The molecular structure of S1PL-IN-31 can be characterized by its distinct functional groups that contribute to its inhibitory activity against sphingosine-1-phosphate lyase. Specific data regarding its molecular formula and structural configuration are essential for understanding its reactivity and interaction with biological targets.
Detailed structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to elucidate the precise arrangement of atoms within the molecule .
S1PL-IN-31 participates in various chemical reactions, primarily focusing on its interaction with sphingosine-1-phosphate lyase. The mechanism of inhibition involves:
Further investigations into the reaction pathways reveal that S1PL-IN-31 may also influence downstream signaling pathways associated with sphingolipid metabolism.
The mechanism of action for S1PL-IN-31 involves:
Data supporting these mechanisms come from biochemical assays that measure enzyme activity before and after treatment with S1PL-IN-31.
Understanding the physical and chemical properties of S1PL-IN-31 is crucial for its application in scientific research:
These properties are often characterized through standard analytical techniques such as high-performance liquid chromatography and mass spectrometry.
S1PL-IN-31 has several scientific applications, particularly in pharmacological research:
Ongoing research continues to explore the full therapeutic potential of S1PL-IN-31, making it a significant compound within the field of medicinal chemistry .
S1PL-IN-31 (CAS 1538574-95-6) is a synthetically derived small molecule with a defined stereochemical configuration critical to its biological activity. Its structural architecture integrates multiple pharmacophores enabling dual-pathway modulation.
The compound has a molecular formula of C₂₆H₂₃ClN₆ and a molecular weight of 454.96 g/mol [1] . The IUPAC name is:6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile [6]. This nomenclature reflects three key structural domains:
The chiral center at the 2-methylpiperazine position (R-configuration) is essential for target engagement, as confirmed by crystallographic studies [5].
S1PL-IN-31 exhibits characteristic properties that influence its research applications:
Table 1: Physicochemical Profile of S1PL-IN-31
Property | Value/Specification | Experimental Conditions |
---|---|---|
Appearance | Solid powder | Room temperature |
Solubility | Soluble in DMSO; limited aqueous solubility | 25°C |
Stability (solid) | >3 years | -20°C, desiccated |
Stability (solution) | 1 month | -20°C in DMSO |
Purity | >98% | HPLC/UV detection |
LogP | 5.1 | Computational prediction |
Hydrogen Bond Acceptors | 6 | Molecular descriptor |
The compound demonstrates thermal stability when stored at -20°C (long-term) or 0-4°C (short-term) under anhydrous conditions [6]. Solution stability in DMSO permits stock preparation for in vitro assays, though freeze-thaw cycles should be minimized. Chromatographic purity exceeding 98% ensures batch-to-batch reproducibility in experimental settings [7].
S1PL-IN-31 represents a rare class of bifunctional modulators, simultaneously targeting two distinct signaling pathways implicated in immune regulation and cellular proliferation.
S1PL-IN-31 potently inhibits sphingosine-1-phosphate lyase (S1PL), a pivotal enzyme in sphingolipid metabolism, with an IC₅₀ of 210 nM [4] [6]. The molecular mechanism involves:
This S1P-elevating effect mirrors the pharmacological action of clinical S1P receptor modulators (e.g., fingolimod) but operates upstream at the metabolic level . The compound demonstrates efficacy in ameliorating neuromuscular weakness in experimental autoimmune encephalomyelitis (EAE) models, validating target engagement in immune dysregulation contexts [4].
Simultaneously, S1PL-IN-31 acts as a selective antagonist of the Smoothened (Smo) receptor, a key transducer in the Hedgehog (Hh) pathway, with an IC₅₀ of 440 nM [4] [6]. Structural and functional studies reveal:
Table 2: Comparative Pharmacological Activity Profile
Target | IC₅₀ | Function | Biological Consequence |
---|---|---|---|
S1P Lyase | 210 nM | Catalytic inhibition | Immune cell sequestration |
Smoothened (Smo) | 440 nM | Allosteric antagonism | Suppression of GLI-mediated transcription |
This dual-inhibitory profile positions S1PL-IN-31 uniquely for investigating crosstalk between sphingolipid metabolism and developmental signaling pathways. Its efficacy in reducing in vivo tumor growth highlights therapeutic potential in pathologies driven by aberrant Hh activation [5] [6].
Structural Basis for Dual-Target Engagement
Crystallographic analyses reveal distinct binding modalities for each target:
The stereospecific (R)-methylpiperazine configuration optimizes binding to both targets, while the cyanopyridine group enhances membrane permeability. This rational design explains the nanomolar potency against two structurally unrelated proteins [5] [6].
Table 3: Structural Determinants of Target Engagement
Target Protein | Key Binding Interactions | Functional Domains Engaged |
---|---|---|
S1P Lyase | π-π stacking (chlorophthalazine), Van der Waals | Catalytic cleft |
Smoothened (Smo) | H-bond (D473⁶·⁵⁵), Salt bridge (K395), Hydrophobic | Transmembrane helix bundle |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9